REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:25](O)=[O:26]>>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[O:9][CH3:10])[CH:25]=[O:26]
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Name
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|
Quantity
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8.5 g
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Type
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reactant
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Smiles
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FC(C1=C(C=CC=C1)OC)(F)F
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Name
|
|
Quantity
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7 g
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Type
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reactant
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Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
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80 mL
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Type
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reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction solution was evaporated
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Type
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DISSOLUTION
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Details
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The resulting residue was dissolved in ethyl acetate
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Type
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ADDITION
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Details
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it was added dropwise into ice-
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Type
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TEMPERATURE
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Details
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cooled saturated aqueous sodium bicarbonate
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Type
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CUSTOM
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Details
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The ethyl acetate layer was recovered
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Type
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WASH
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Details
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washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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It was dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
evaporated
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Type
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CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
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Name
|
|
Type
|
product
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Smiles
|
FC(C=1C=C(C=O)C=CC1OC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |